molecular formula C28H29NO3 B10874948 N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,4-dimethylaniline

N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,4-dimethylaniline

Cat. No.: B10874948
M. Wt: 427.5 g/mol
InChI Key: CVNNVTLAZGNFPJ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N-[8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-yliden]amine: is a complex organic compound characterized by its unique structure, which includes a cycloheptafuran core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-[8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-yliden]amine typically involves multiple steps, including the formation of the cycloheptafuran core and subsequent functionalization. Key steps may include:

    Formation of the Cycloheptafuran Core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Functionalization: Introduction of the ethoxy, methoxy, and dimethylphenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions may target the imine group within the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding aldehydes or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic systems.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-N-[8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-yliden]amine exerts its effects would depend on its specific application. For instance, in a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-N-[8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-yliden]amine stands out due to its complex structure, which combines a cycloheptafuran core with multiple functional groups, making it versatile for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C28H29NO3

Molecular Weight

427.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-ethoxy-6-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-imine

InChI

InChI=1S/C28H29NO3/c1-7-31-26-16-22(21-9-12-24(30-6)13-10-21)15-25(27-19(4)32-20(5)28(26)27)29-23-11-8-17(2)18(3)14-23/h8-16H,7H2,1-6H3

InChI Key

CVNNVTLAZGNFPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=NC2=CC(=C(C=C2)C)C)C3=C(OC(=C13)C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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